molecular formula C16H32O4 B12582499 1,2,4,5-Tetroxane, 3,6-diheptyl- CAS No. 307351-31-1

1,2,4,5-Tetroxane, 3,6-diheptyl-

Cat. No.: B12582499
CAS No.: 307351-31-1
M. Wt: 288.42 g/mol
InChI Key: JMSOFAQFFYOQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetroxane, 3,6-diheptyl- is an organic peroxide compound characterized by a six-membered ring containing four oxygen atoms

Preparation Methods

The synthesis of 1,2,4,5-Tetroxane, 3,6-diheptyl- typically involves the reaction of heptanal with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic peroxide intermediate, which then undergoes further oxidation to yield the desired tetroxane. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1,2,4,5-Tetroxane, 3,6-diheptyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or other reduced species.

    Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases as catalysts. Major products formed from these reactions include alcohols, ketones, and other oxygenated organic compounds.

Scientific Research Applications

1,2,4,5-Tetroxane, 3,6-diheptyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex oxygenated molecules.

    Biology: The compound’s oxidative properties make it useful in studying oxidative stress and its effects on biological systems.

    Medicine: Research is ongoing into its potential use as an antimalarial agent, given its structural similarity to other known antimalarial compounds.

    Industry: It is used in the production of polymers and other materials that require controlled oxidation processes.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetroxane, 3,6-diheptyl- involves the generation of reactive oxygen species (ROS) through the cleavage of its peroxide bonds. These ROS can then interact with various molecular targets, leading to oxidative damage or other biochemical effects. The pathways involved in these reactions are complex and depend on the specific conditions and targets present.

Comparison with Similar Compounds

1,2,4,5-Tetroxane, 3,6-diheptyl- can be compared to other similar compounds, such as:

    1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: This compound has a similar tetroxane ring structure but with different alkyl substituents, leading to variations in its chemical properties and reactivity.

    Acetone diperoxide: Another peroxide compound with a different ring structure, known for its explosive properties and use in organic synthesis.

    Diacetone peroxide: Similar to acetone diperoxide, but with different substituents, affecting its stability and reactivity.

Properties

CAS No.

307351-31-1

Molecular Formula

C16H32O4

Molecular Weight

288.42 g/mol

IUPAC Name

3,6-diheptyl-1,2,4,5-tetraoxane

InChI

InChI=1S/C16H32O4/c1-3-5-7-9-11-13-15-17-19-16(20-18-15)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3

InChI Key

JMSOFAQFFYOQOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1OOC(OO1)CCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.